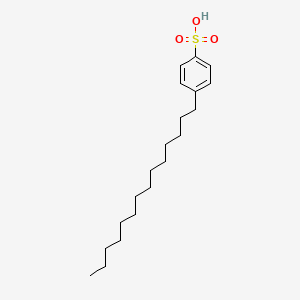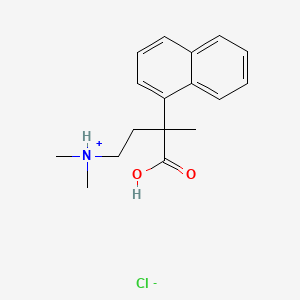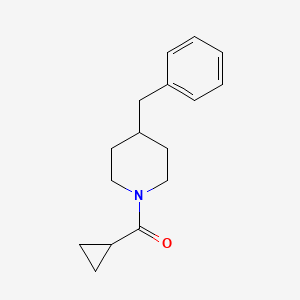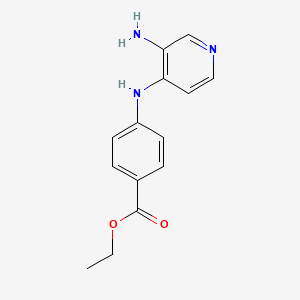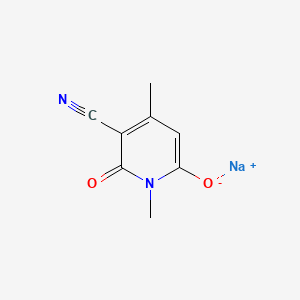
(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- is a complex organic compound that features a phenoxy group substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- typically involves the reaction of acetaldehyde with 2,6-di-tert-butyl-4-methylphenol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the phenoxy ring .
Scientific Research Applications
ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, including its role as an antioxidant, is ongoing.
Industry: It is used as an additive in polymers and other materials to enhance stability and performance.
Mechanism of Action
The mechanism by which ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- exerts its effects involves its interaction with free radicals and other reactive species. The compound acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. This action is facilitated by the phenoxy group’s ability to donate electrons and stabilize reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar in structure, BHT is also a phenolic antioxidant used in various applications.
Butylated Hydroxyanisole (BHA): Another phenolic antioxidant with similar properties and uses.
Uniqueness
ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- is unique due to its specific substitution pattern, which enhances its stability and antioxidant properties compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation .
Properties
CAS No. |
68797-73-9 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(2,6-ditert-butyl-4-methylphenoxy)acetaldehyde |
InChI |
InChI=1S/C17H26O2/c1-12-10-13(16(2,3)4)15(19-9-8-18)14(11-12)17(5,6)7/h8,10-11H,9H2,1-7H3 |
InChI Key |
QPHOIPTWOLYQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OCC=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


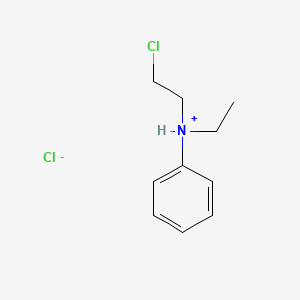
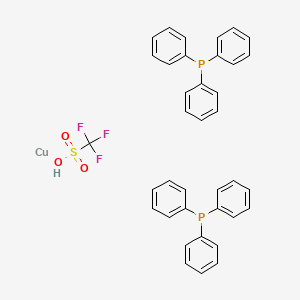
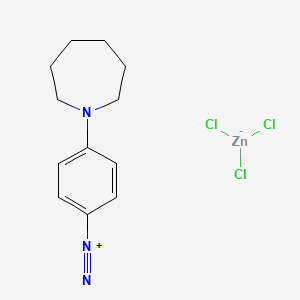
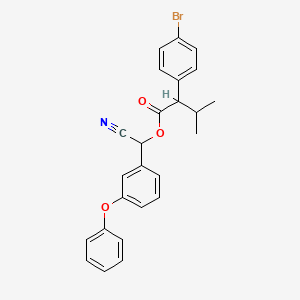
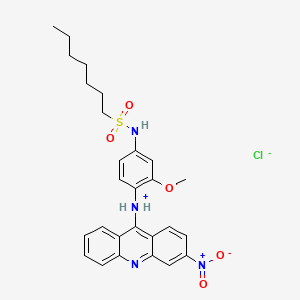
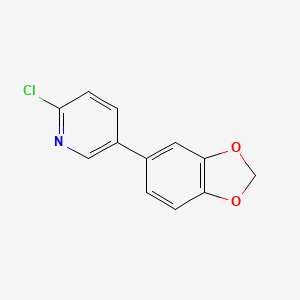

![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
